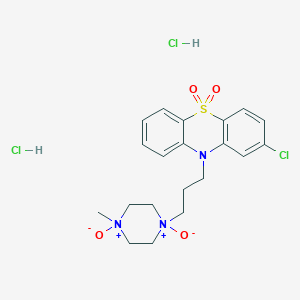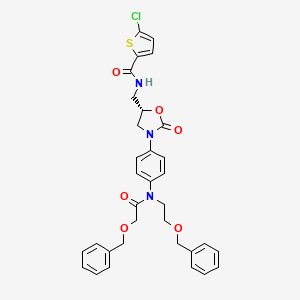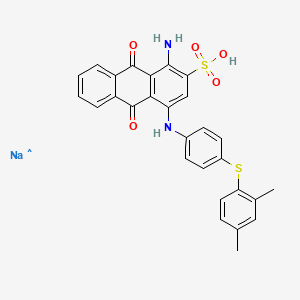
6-Fluoro-5-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H4F4N2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is commonly used in various scientific research fields due to its distinctive reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of the corresponding pyridine with fluorine gas (F2) in the presence of a strong acid . Another approach includes the use of trichloromethyl-pyridine, where chlorine atoms are exchanged with fluorine atoms .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of N-fluoropyridinium salts as precursors is one such method, providing good yields and high purity . The choice of method depends on the desired scale and specific application requirements.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Trimethylsilyl cyanide (TMSCN) is a typical reagent for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA yields pyridine N-oxides, while reduction with NaBH4 produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It plays a role in the design of pharmaceutical compounds with improved potency and selectivity.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes. This compound can inhibit enzyme activity by forming strong hydrogen bonds and electrostatic interactions with the active sites of the enzymes .
Vergleich Mit ähnlichen Verbindungen
5-(Trifluoromethyl)pyridin-2-amine: This compound is similar in structure but lacks the fluorine atom at the 6-position.
6-(Trifluoromethyl)-3-pyridinamine: Another similar compound with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness: 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine is unique due to the combined presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H4F4N2 |
|---|---|
Molekulargewicht |
180.10 g/mol |
IUPAC-Name |
6-fluoro-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4F4N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) |
InChI-Schlüssel |
RDGZZMRLRXSFJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)







![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)




